molecular formula C10H7NO2 B12356328 3-isocyanato-2H-chromene

3-isocyanato-2H-chromene

Cat. No.: B12356328
M. Wt: 173.17 g/mol
InChI Key: CIROYHXZUTYXDG-UHFFFAOYSA-N
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Description

3-isocyanato-2H-chromene is a chemical compound that belongs to the class of chromenes, which are bicyclic aromatic heterocyclic compounds. Chromenes consist of a benzene ring fused to an oxygen-containing pyran ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isocyanato-2H-chromene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2H-chromene derivatives with isocyanates. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the final product to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-isocyanato-2H-chromene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

3-isocyanato-2H-chromene has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-isocyanato-2H-chromene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-isocyanato-2H-chromene include other chromene derivatives, such as:

Uniqueness

This uniqueness makes it a valuable compound for various scientific and industrial purposes .

Properties

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

IUPAC Name

3-isocyanato-2H-chromene

InChI

InChI=1S/C10H7NO2/c12-7-11-9-5-8-3-1-2-4-10(8)13-6-9/h1-5H,6H2

InChI Key

CIROYHXZUTYXDG-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)N=C=O

Origin of Product

United States

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